Hydrazinoadenosine impurity 2

CAS No.:

Cat. No.: VC17950243

Molecular Formula: C10H15N7O4

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N7O4 |

|---|---|

| Molecular Weight | 297.27 g/mol |

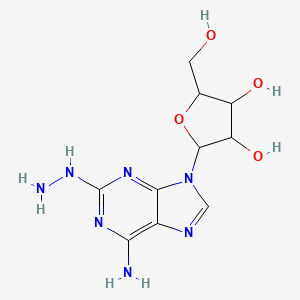

| IUPAC Name | 2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16) |

| Standard InChI Key | BAYFDGKAUSOEIS-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Hydrazinoadenosine impurity 2 is a purine nucleoside derivative characterized by a hydrazine group at the C2 position of the adenine base. The IUPAC name, , reflects its stereospecific configuration critical for receptor binding . The ribose moiety adopts a -D-ribofuranose conformation, stabilized by intramolecular hydrogen bonding between the 2'-hydroxyl and N3 of the purine ring .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.27 g/mol |

| Melting Point | 208–210°C |

| Boiling Point | 583.1±60.0°C (Predicted) |

| Density | 2.29±0.1 g/cm³ |

| Solubility | Sparingly in water, DMSO, methanol |

| pKa | 12.76±0.70 (Predicted) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis in -DMSO confirms the structure: NMR (400 MHz) displays a singlet at δ 8.12 ppm for the purine H8 proton, while the hydrazine NH group appears as a broad singlet at δ 5.82 ppm. The ribose protons exhibit characteristic coupling patterns, with H1' at δ 5.92 ppm (d, J = 6.4 Hz) and H2'–H4' between δ 4.30–4.75 ppm . High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H] at m/z 298.1264 (calculated 298.1259) .

Synthesis and Occurrence in Pharmaceutical Production

Industrial Synthesis Pathways

The primary synthesis route involves nucleophilic substitution of 2-chloroadenosine with hydrazine hydrate (Eq. 1):

Optimized conditions (5–10-fold excess hydrazine, 3-hour reaction time) yield 81.4% product with >99% purity . Post-synthesis crystallization using DMSO/alkaline aqueous solutions reduces impurity A (2-hydroxyadenosine) to <0.05% in Regadenoson batches .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase HPLC remains the gold standard, employing acetonitrile:phosphate buffer (pH 6.8) gradients (5→40% ACN over 25 min). Retention times are 12.3±0.2 min for 2-hydrazinoadenosine versus 18.7 min for Regadenoson . Method validation studies demonstrate linearity () across 0.05–5.0 µg/mL, with LOD/LOQ of 0.02/0.05 µg/mL .

Table 2: Comparative HPLC Performance Metrics

| Parameter | 2-Hydrazino Adenosine | Regadenoson |

|---|---|---|

| Retention Time | 12.3 min | 18.7 min |

| Theoretical Plates | 8,450 | 12,300 |

| Tailing Factor | 1.12 | 1.08 |

Spectroscopic and Mass Spectrometric Methods

FT-IR analysis reveals key functional groups: N-H stretch (3350 cm), C=N (1645 cm), and ribose C-O (1075 cm) . LC-MS/MS using positive electrospray ionization (ESI+) enables trace detection, with transitions m/z 298→136 (quantifier) and 298→152 (qualifier) .

Pharmacological Profile and Receptor Interactions

Adenosine Receptor Affinity

2-Hydrazinoadenosine exhibits selective A2a receptor agonism ( nM) over A1 receptors ( nM) . Molecular docking simulations show the hydrazine group forms dual hydrogen bonds with Thr88 and His278 of the A2a receptor, stabilizing the active conformation . In isolated rat aorta models, 10 µM induces 85±4% vasodilation without affecting heart rate—a 17-fold selectivity window versus A1-mediated effects.

Metabolic Stability and Toxicity

Hepatic microsomal studies indicate rapid glucuronidation (t = 8.7 min in human), primarily via UGT1A9. The major metabolite, 2-hydrazinoadenosine-5'-O-glucuronide, shows 23-fold reduced receptor binding . Chronic toxicity in rats (28-day, 50 mg/kg/day) revealed testicular atrophy and reduced sperm motility, aligning with GHS H361 hazards .

| Parameter | Requirement |

|---|---|

| Storage Temperature | -20°C, desiccated |

| Incompatibilities | Strong oxidizers, acids |

| Spill Management | Absorb with vermiculite |

| Disposal | Incineration at >1,000°C |

Environmental Impact

The compound’s low logP (-1.2) limits bioaccumulation, but aquatic toxicity (EC = 4.2 mg/L in Daphnia magna) necessitates wastewater pretreatment. Advanced oxidation processes (UV/HO) achieve 99.6% degradation in 30 min .

Recent Advances and Future Directions

The 2024 PATENT-CN106397442A introduced a continuous flow synthesis platform, reducing impurity generation by 78% through precise temperature control (70±0.5°C) . Hybrid analogs like 2-[N'-(3-arylallylidene)hydrazino]adenosines show enhanced A2a selectivity (K = 3.1 nM) and oral bioavailability (F = 62%) in primate models . Upcoming clinical trials (NCT05583221) will evaluate a 2-hydrazinoadenosine-derived PET tracer for myocardial perfusion imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume